Stereochemical Identity: (2R,4S) Single Epimer Versus (2RS,4S) Diastereomer Mixture
CAS 196701-54-9 is specified as the (2R,4S) absolute configuration, a single epimer at the C-2 position. In contrast, the free base form (CAS 4847-29-4) is supplied as a mixture of (2R,4S) and (2S,4S) diastereomers. According to Kiener & Waley, decarboxylation of phenoxymethylpenicilloic acid leads to epimerization at C-5 of the thiazolidine ring, and 270 MHz ¹H NMR spectroscopy can distinguish the epimers [1]. The Pharmaffiliates product specification explicitly assigns the (2R,4S) absolute stereochemistry to the CAS 196701-54-9 form, while the EP monograph defines Impurity F as the (2RS,4S) mixture [2].
| Evidence Dimension | Stereochemical identity at C-2 of thiazolidine ring |
|---|---|
| Target Compound Data | (2R,4S) single epimer, CAS 196701-54-9 (HCl salt) |
| Comparator Or Baseline | (2RS,4S) mixture of diastereomers, CAS 4847-29-4 (free base) |
| Quantified Difference | 270 MHz ¹H NMR can distinguish the C-2 epimers; CAS 196701-54-9 is one defined epimer vs. a 2-component mixture for CAS 4847-29-4 |
| Conditions | ¹H NMR spectroscopy at 270 MHz; structural confirmation by decarboxylation studies |
Why This Matters
For HPLC system suitability testing and method validation under EP monographs, the exact stereochemical identity of the impurity reference standard determines peak assignment accuracy; using the wrong epimer or a mixture can lead to misidentification of impurity peaks in phenoxymethylpenicillin drug substance analysis.
- [1] Kiener, P. A., & Waley, S. G. (1978). Reversible inhibitors of penicillinases. Biochemical Journal, 169(1), 197–204. doi:10.1042/bj1690197. View Source
- [2] Pharmaffiliates. Product: Phenoxymethylpenicillin - Impurity F (Hydrochloride Salt). Alternate CAS Number: 196701-54-9 — (2R,4S) Absolute stereochemistry. View Source
